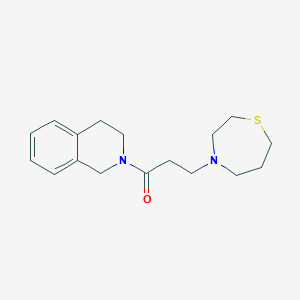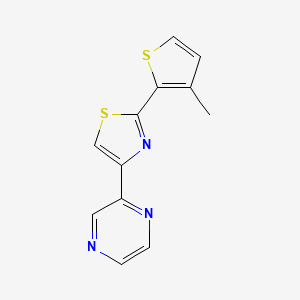![molecular formula C13H9ClN4O2S B6623198 1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B6623198.png)
1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and has been explored for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a critical role in the signaling pathways that regulate immune responses. By inhibiting JAKs, CP-690,550 can prevent the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of cytokines, which are proteins that play a critical role in the immune response. Additionally, CP-690,550 has been shown to reduce the activity of T cells, which are immune cells that play a key role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CP-690,550 for lab experiments is its specificity for JAKs. This compound has been shown to selectively inhibit JAKs without affecting other signaling pathways, making it a valuable tool for studying the role of JAKs in immune responses. However, one of the limitations of CP-690,550 is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CP-690,550. One area of focus is the development of more potent and selective JAK inhibitors based on the structure of CP-690,550. Additionally, there is ongoing research on the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Finally, there is interest in exploring the potential of CP-690,550 for the treatment of other diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 4-(3-Chloropyridin-4-yl)-1,3-thiazol-2-ylamine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization to obtain CP-690,550 in its final form.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways that regulate immune responses.
Propriétés
IUPAC Name |
1-[[4-(3-chloropyridin-4-yl)-1,3-thiazol-2-yl]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c14-9-5-15-3-1-8(9)10-7-21-12(16-10)6-18-4-2-11(19)17-13(18)20/h1-5,7H,6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXLMRQLSWSOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC(=N2)CN3C=CC(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)
![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)




![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)

![1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-3-[(2S)-1-hydroxybutan-2-yl]urea](/img/structure/B6623193.png)
![4-[[2-(3-Bromo-4-fluorophenyl)acetyl]-methylamino]butanoic acid](/img/structure/B6623205.png)
![N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide](/img/structure/B6623207.png)
![4-[Methyl-[3-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]butanoic acid](/img/structure/B6623209.png)